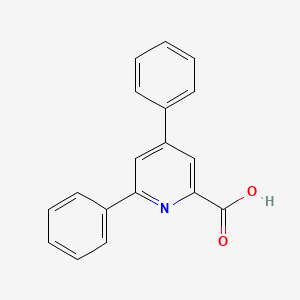

4,6-diphenylpyridine-2-carboxylic Acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4,6-Diphenylpyridine-2-carboxylic acid is an organic compound with the molecular formula C18H13NO2 It is a derivative of pyridine, characterized by the presence of two phenyl groups at the 4 and 6 positions and a carboxylic acid group at the 2 position

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4,6-diphenylpyridine-2-carboxylic acid typically involves the reaction of pyridine derivatives with phenyl-substituted reagents under specific conditions. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, where a pyridine derivative is coupled with phenylboronic acid in the presence of a palladium catalyst and a base. The reaction is usually carried out in an organic solvent like tetrahydrofuran or dimethylformamide at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Análisis De Reacciones Químicas

Types of Reactions: 4,6-Diphenylpyridine-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

Reduction: The compound can be reduced to form alcohols or other reduced forms.

Substitution: The phenyl groups and the pyridine ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Substitution: Halogenating agents, nitrating agents, and other electrophiles or nucleophiles under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate salts or esters, while reduction can produce alcohols or amines.

Aplicaciones Científicas De Investigación

Organic Synthesis

Role as a Building Block

4,6-Diphenylpyridine-2-carboxylic acid serves as a crucial building block in organic synthesis. It is utilized to construct complex molecular architectures efficiently. The compound's structure allows for various functionalizations, making it suitable for synthesizing diverse organic molecules.

Case Study: Synthesis of Bioactive Molecules

Research has demonstrated that derivatives of this compound can be synthesized to yield bioactive compounds with potential therapeutic effects. For instance, the synthesis of pyridine derivatives has been shown to enhance biological activity due to their structural diversity and ability to interact with biological targets effectively .

Pharmaceutical Development

Potential Therapeutic Applications

The compound is explored in drug design for developing new therapeutic agents. Its unique chemical properties allow it to interact with various biological systems, making it a candidate for treating diseases such as cancer and viral infections.

Case Study: Antiviral Activity

A study highlighted the antiviral potential of derivatives of this compound against hepatitis B virus (HBV). The derivatives were tested in vitro and demonstrated significant inhibition of viral replication markers, indicating their potential as antiviral agents .

Material Science

Enhancement of Material Properties

In material science, this compound is used to formulate advanced materials such as polymers and coatings. Its incorporation into these materials has been shown to improve thermal stability and mechanical strength.

Data Table: Comparison of Material Properties

| Property | Before Addition | After Addition |

|---|---|---|

| Thermal Stability | Low | High |

| Mechanical Strength | Moderate | Enhanced |

| Flexibility | Rigid | Improved |

Analytical Chemistry

Reagent in Analytical Methods

The compound acts as a reagent in various analytical methods, aiding in the detection and quantification of substances in complex mixtures. Its ability to form stable complexes with metals enhances its utility in analytical applications.

Case Study: Detection of Heavy Metals

Research has shown that this compound can be employed in the detection of heavy metals in environmental samples. Its chelating properties allow for selective binding to metal ions, facilitating their quantification through spectroscopic methods .

Research in Catalysis

Ligand in Catalytic Processes

The compound is investigated for its role as a ligand in catalytic processes. It enhances reaction efficiency and selectivity in various chemical reactions.

Case Study: Catalytic Reactions

Studies have reported that this compound derivatives serve as effective ligands in palladium-catalyzed cross-coupling reactions. These reactions are crucial for forming carbon-carbon bonds in organic synthesis .

Mecanismo De Acción

The mechanism of action of 4,6-diphenylpyridine-2-carboxylic acid involves its interaction with molecular targets and pathways in biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The presence of the pyridine ring and phenyl groups contributes to its binding affinity and specificity.

Comparación Con Compuestos Similares

4,6-Diphenylpyridine-2-carboxylic acid can be compared with other pyridine derivatives, such as:

4-Phenylpyridine-2-carboxylic acid: Lacks one phenyl group, resulting in different chemical and biological properties.

6-Phenylpyridine-2-carboxylic acid: Similar to 4-phenylpyridine-2-carboxylic acid but with the phenyl group at a different position.

Pyridine-2-carboxylic acid: The simplest form, without any phenyl substitutions, leading to distinct reactivity and applications.

The uniqueness of this compound lies in its dual phenyl substitution, which imparts specific chemical and biological characteristics that are not observed in its simpler counterparts.

Actividad Biológica

4,6-Diphenylpyridine-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial and anticancer properties, mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure

The compound features a pyridine ring substituted at the 4 and 6 positions with phenyl groups and at the 2 position with a carboxylic acid group. This unique structure contributes to its biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. Its mechanism involves the inhibition of bacterial growth by disrupting cell wall synthesis and function.

Anticancer Properties

The compound has been investigated for its anticancer properties , showing promise in inhibiting the proliferation of cancer cells. Studies have demonstrated that it can induce apoptosis in cancer cell lines, particularly those associated with breast and lung cancers.

The biological activity of this compound is attributed to its ability to bind to specific molecular targets within cells. This binding modulates enzyme activities and receptor functions, leading to altered cellular responses. The presence of the pyridine ring enhances binding affinity due to π-π interactions with aromatic residues in target proteins.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that modifications to the phenyl groups or the carboxylic acid moiety can significantly influence the compound's efficacy. For instance:

- Substitution on Phenyl Rings : Variations in substituents on the phenyl rings can enhance or reduce biological activity.

- Carboxylic Acid Modifications : Replacing the carboxylic acid with other functional groups, such as tetrazoles, maintains activity while potentially improving pharmacokinetic properties .

Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against several bacterial strains. The results showed significant inhibition zones compared to control groups, indicating strong antibacterial properties.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| E. coli | 18 |

| S. aureus | 20 |

| P. aeruginosa | 15 |

Study 2: Anticancer Activity

In vitro evaluations demonstrated that treatment with varying concentrations of the compound led to a dose-dependent decrease in cell viability in breast cancer cell lines.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 10 | 80 |

| 25 | 60 |

| 50 | 30 |

Apoptotic assays confirmed that treated cells exhibited increased markers for apoptosis, such as Annexin V positivity and caspase activation.

Propiedades

IUPAC Name |

4,6-diphenylpyridine-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13NO2/c20-18(21)17-12-15(13-7-3-1-4-8-13)11-16(19-17)14-9-5-2-6-10-14/h1-12H,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YISHTFYLAZVESR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=NC(=C2)C(=O)O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.